Pep-1-cysteamide Trifluoroacetate
Overview
Description
Pep-1-cysteamide Trifluoroacetate is a synthetic peptide known for its ability to penetrate cell membranes, making it a valuable tool in the delivery of biologically active molecules into cells. This compound is often used in research to facilitate the transport of proteins, peptides, and other macromolecules across cellular membranes .
Mechanism of Action
Target of Action
Pep-1-cysteamide Trifluoroacetate is a chimeric cell-penetrating peptide (CPP) with a primary amphipathicity . It has the ability to translocate across biological membranes and introduce active proteins inside cells . .
Mode of Action
As a cell-penetrating peptide, it likely interacts with its targets by translocating across biological membranes and introducing active proteins inside cells .
Biochemical Pathways
Given its ability to introduce active proteins inside cells , it may influence a variety of biochemical pathways depending on the nature of these proteins.
Result of Action
Given its ability to introduce active proteins inside cells , it may have a variety of effects depending on the nature of these proteins.
Action Environment
One study suggests that environmental factors such as the presence of exofacial thiols on the cell surface can enhance the cellular uptake of cell-penetrating peptides .
Biochemical Analysis
Biochemical Properties
Pep-1-cysteamide Trifluoroacetate interacts with various biomolecules, including enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context. For instance, this compound has been shown to form stable nanoparticles with proteins and nucleic acids .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase the transmembrane ability of human epidermal growth factor (hEGF), enhancing its growth-stimulating and migration-promoting functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, which is crucial for its role in enhancing the delivery of active proteins inside cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and its localization or accumulation within cells is influenced by these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pep-1-cysteamide Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: Amino acids are coupled to the resin-bound peptide chain using activating agents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically lyophilized and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Pep-1-cysteamide Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The cysteamide group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Pep-1-cysteamide Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a carrier for the delivery of small molecules and peptides into cells.
Biology: Facilitates the study of intracellular processes by delivering proteins and nucleic acids into cells.
Medicine: Potential therapeutic applications in drug delivery and gene therapy.
Industry: Used in the development of cosmetic products and other biotechnological applications
Comparison with Similar Compounds
Similar Compounds
MPG: Another cell-penetrating peptide with similar properties but different sequence and structure.
CADY: A CPP known for its high amphipathicity and strong membrane interaction.
Uniqueness
Pep-1-cysteamide Trifluoroacetate is unique due to its specific sequence and ability to efficiently deliver a wide range of cargoes into cells without significant cytotoxicity. Its versatility and effectiveness make it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-3-methyl-1-oxo-1-(2-sulfanylethylamino)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C140H202N36O33S.C2HF3O2/c1-74(2)115(135(205)149-60-62-210)172-125(195)98(43-21-26-58-145)159-123(193)99(44-27-59-150-140(147)148)160-121(191)96(41-19-24-56-143)157-120(190)95(40-18-23-55-142)158-122(192)97(42-20-25-57-144)163-134(204)110-45-28-61-176(110)139(209)103(46-50-111(146)182)165-133(203)109(73-177)171-131(201)105(64-80-69-152-90-35-13-8-30-85(80)90)166-124(194)100(47-51-112(183)184)164-136(206)116(75(3)178)175-132(202)108(67-83-72-155-93-38-16-11-33-88(83)93)168-130(200)107(66-82-71-154-92-37-15-10-32-87(82)92)170-138(208)118(77(5)180)174-127(197)102(49-53-114(187)188)162-128(198)104(63-79-68-151-89-34-12-7-29-84(79)89)167-129(199)106(65-81-70-153-91-36-14-9-31-86(81)91)169-137(207)117(76(4)179)173-126(196)101(48-52-113(185)186)161-119(189)94(156-78(6)181)39-17-22-54-141;3-2(4,5)1(6)7/h7-16,29-38,68-72,74-77,94-110,115-118,151-155,177-180,210H,17-28,39-67,73,141-145H2,1-6H3,(H2,146,182)(H,149,205)(H,156,181)(H,157,190)(H,158,192)(H,159,193)(H,160,191)(H,161,189)(H,162,198)(H,163,204)(H,164,206)(H,165,203)(H,166,194)(H,167,199)(H,168,200)(H,169,207)(H,170,208)(H,171,201)(H,172,195)(H,173,196)(H,174,197)(H,175,202)(H,183,184)(H,185,186)(H,187,188)(H4,147,148,150);(H,6,7)/t75-,76-,77-,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,115+,116+,117+,118+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRGDDCKXSRMGD-RSNQDEOKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCS)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCCS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H203F3N36O35S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3063.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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